molecular formula C20H15BrClNOS B2819323 N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide CAS No. 321431-68-9

N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide

Cat. No.: B2819323
CAS No.: 321431-68-9
M. Wt: 432.76
InChI Key: WRRGJZILSAXEDE-UHFFFAOYSA-N
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Description

The compound “N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide” is a complex organic molecule. It contains a carboxamide group, a sulfanyl group, and halogen atoms (bromine and chlorine), which are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, compounds with a thiazole nucleus have been synthesized and studied for their pharmacological activities . The synthesis of these compounds often involves reactions like S-alkylation .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis Method

    An efficient one-pot method for the synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which are derived from compounds structurally related to N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide, has been developed (Kobayashi, Kobayashi & Ezaki, 2013).

  • Characterization of Derivatives

    Sulfanilamide derivatives structurally related to the compound have been synthesized and characterized using various spectroscopic methods. These methods include Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra, along with Liquid Chromatographic (LCMS) and High-Resolution Mass Spectrometric (HRMS) methods (Lahtinen et al., 2014).

Structural Analysis

  • Crystallographic Studies

    The structure of N-[(Methylsulfanyl)methyl]benzamide, a compound related to the target molecule, has been determined through X-ray crystallography. It shows specific orientations and hydrogen bond formations that could provide insights into similar compounds (Khan et al., 2012).

  • Anticonvulsant Properties

    X-ray crystallographic and theoretical studies have been conducted on anticonvulsant enaminones, such as methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, suggesting their potential for the design of new anticonvulsant agents. These studies might be relevant to similar bromophenyl compounds (Edafiogho et al., 2003).

Biological Activities

  • Antimicrobial Studies: Synthesis and antimicrobial studies have been conducted on N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, which are structurally related to the target compound. These studies provide insights into the potential antimicrobial activities of similar compounds (Rudyakova et al., 2006).

Properties

IUPAC Name

N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClNOS/c21-16-5-11-19(12-6-16)25-13-14-1-9-18(10-2-14)23-20(24)15-3-7-17(22)8-4-15/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRGJZILSAXEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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